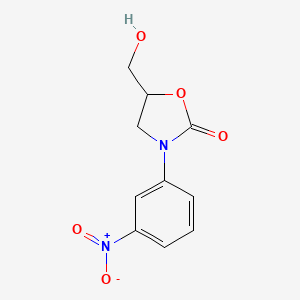
Indium--sulfanylidenemolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium–sulfanylidenemolybdenum (1/1) is a compound that combines indium and molybdenum with a sulfanylidenemolybdenum moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of indium–sulfanylidenemolybdenum (1/1) typically involves the reaction of indium salts with molybdenum sulfide under controlled conditions. One common method is the solvothermal synthesis, where indium chloride and molybdenum disulfide are reacted in a solvent such as ethanol at elevated temperatures and pressures. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of indium–sulfanylidenemolybdenum (1/1) may involve large-scale solvothermal reactors or chemical vapor deposition (CVD) techniques. These methods allow for the efficient and scalable production of the compound, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Indium–sulfanylidenemolybdenum (1/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The sulfanylidenemolybdenum moiety can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indium oxide and molybdenum oxide, while reduction may produce lower oxidation state indium and molybdenum compounds.
Wissenschaftliche Forschungsanwendungen
Indium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Medicine: It is being explored for its anticancer properties and as a drug delivery agent.
Industry: Indium–sulfanylidenemolybdenum (1/1) is used in the production of advanced materials, such as semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which indium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. In biological applications, it may interact with cellular components, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Indium selenide: Used in optoelectronic applications.
Molybdenum disulfide: Known for its lubricating properties and use in electronics.
Indium oxide: Used in transparent conductive coatings.
Comparison: Indium–sulfanylidenemolybdenum (1/1) is unique due to its combination of indium and molybdenum with a sulfanylidenemolybdenum moiety. This combination imparts unique chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
65107-53-1 |
|---|---|
Molekularformel |
InMoS |
Molekulargewicht |
242.84 g/mol |
InChI |
InChI=1S/In.Mo.S |
InChI-Schlüssel |
IRNKRNRCEFNXHG-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Mo].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


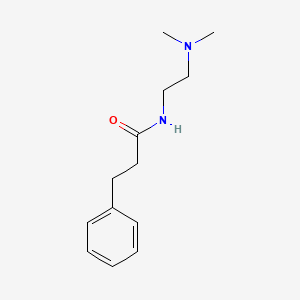
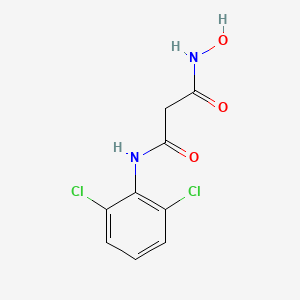

![Acetamide, N-[4-[[3-[[[4-(acetylamino)phenyl]methylene]amino]-4-oxo-2-thioxo-5-thiazolidinylidene]methyl]phenyl]-](/img/structure/B14489681.png)


![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
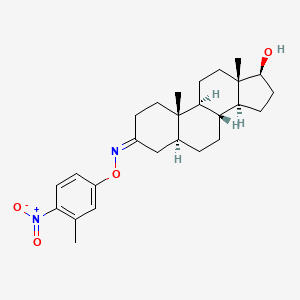
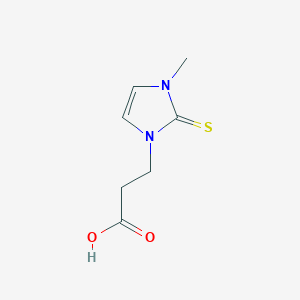
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)

